[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPLUIWGNLLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281368 | |
| Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-99-3 | |
| Record name | NSC21426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3-(carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(carboxymethyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid, the introduction of carboxymethyl groups necessitates sequential alkylation. A common strategy involves:
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Reacting o-phenylenediamine with chloroacetic acid under acidic conditions to form 2-oxo-1,3-dihydrobenzimidazole-1-acetic acid.
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Subsequent alkylation at the N3 position using bromo- or chloroacetic acid derivatives.
In one protocol, 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one undergoes dehydration in methyl isobutyl ketone (MIBK) with sodium hydroxide, followed by alkylation with 4-bromo-butyric acid ethyl ester. While this method achieves yields of 78–82%, it requires stringent temperature control (70–120°C) and generates stoichiometric waste.
Saponification and Acidification
Post-alkylation, ester functionalities are hydrolyzed to carboxylic acids via saponification. For example, treating intermediates with 25% NaOH at 70–90°C under reduced pressure (150–200 mbar) yields the target carboxylates. Subsequent acidification with hydrochloric acid (pH 1–2) precipitates the product, achieving purities of 98–99% by HPLC.
Table 1. Comparative Yields of Conventional Methods
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MIBK | Sodium hydroxide | 70–90 | 82.6 | 98.5 |
| Methylethylketone | Potassium carbonate | 60–70 | 78.1 | 97.8 |
| Acetone | Sodium bicarbonate | 50–60 | 74.9 | 96.2 |
Solvent-Free and Green Chemistry Innovations
Mechanochemical Synthesis
Recent advances emphasize solvent-free protocols to minimize environmental impact. A two-step approach involves:
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Solid-state alkylation of imidazole derivatives with tert-butyl chloroacetate using K₂CO₃ as a base.
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Hydrolysis of tert-butyl esters under acidic conditions to liberate carboxylic acids.
This method eliminates organic solvents, reducing waste generation by 40–60% compared to traditional routes. However, scalability remains challenging due to prolonged reaction times (4–6 hours).
Microwave-Assisted Acceleration
Microwave irradiation enhances reaction kinetics for benzimidazole syntheses. Preliminary studies indicate that alkylation of 2-oxo-benzimidazole precursors with chloroacetic acid under microwave conditions (100°C, 300 W) reduces reaction times from hours to minutes. While yield data are pending, this method promises improved energy efficiency.
Critical Analysis of Methodological Limitations
Regioselectivity Challenges
Dual alkylation at N1 and N3 positions risks side products such as bis-carboxymethyl derivatives. Protecting group strategies (e.g., tert-butyl esters) improve selectivity but require additional hydrolysis steps.
Industrial Scalability and Cost Efficiency
Catalyst and Solvent Recovery
MIBK and methylethylketone are recoverable via distillation (50–60°C, 20–25 mmHg), reducing raw material costs by 15–20%. Implementing continuous-flow reactors could further enhance throughput.
Waste Management
Neutralization of alkaline hydrolysates generates saline effluent. Advances in electrochemical neutralization or bioremediation are under investigation to address this issue.
Chemical Reactions Analysis
Types of Reactions
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carboxyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for developing drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its chemical properties make it suitable for creating stable and durable products.
Mechanism of Action
The mechanism of action of [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid with analogous benzimidazole derivatives:
Key Observations :
- Acidity : The carboxymethyl group in the target compound lowers its pKa compared to analogs with alkyl substituents (e.g., ethyl or propyl groups) .
- Solubility: The dual acetic acid groups enhance water solubility (~25 mg/mL at 25°C) relative to mono-carboxylic analogs like sc-334756 (~12 mg/mL) .
- Reactivity : The planar benzimidazole core facilitates nucleophilic attacks at the ketone group, while alkyl-substituted derivatives (e.g., sc-343148) exhibit slower reaction kinetics due to steric hindrance .
Research Findings :
- The carboxymethyl group in the target compound may hinder blood-brain barrier penetration compared to lipophilic analogs like D2AAK4, limiting its central nervous system applications .
- In vitro studies of similar compounds highlight the importance of substituent positioning: Propyl or ethyl groups at position 3 improve metabolic stability but reduce aqueous solubility .
Biological Activity
[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid, with the chemical formula C11H10N2O5 and CAS number 1848-99-3, is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a carboxymethyl group and a benzimidazole moiety, contributing to its potential pharmacological properties.
- Molecular Formula : C11H10N2O5
- Molecular Weight : 250.207 g/mol
- Structural Features : The compound features a benzimidazole ring, which is known for its biological significance, and a carboxymethyl group that may enhance solubility and bioactivity.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Demonstrated effective antibacterial activity with MIC values comparable to standard antibiotics.
- Escherichia coli : Showed moderate inhibition, indicating potential as an antibacterial agent against common infections.
| Microorganism | Activity | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 5 |
| Escherichia coli | Moderate inhibition | 10 |
| Candida albicans | Moderate inhibition | 15 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving:
- Reactive Oxygen Species (ROS) : The generation of ROS leads to DNA damage and activation of apoptotic pathways.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines.
Case studies highlight its effectiveness against various cancer types:
- Human Melanoma Cells (A375) : Induced significant apoptosis.
- Breast Cancer Cells (MDA-MB-231) : Notable reduction in cell viability at low concentrations.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
The mechanisms underlying the biological activities of this compound include:
- DNA Interaction : The compound interacts with DNA, leading to strand breaks and subsequent apoptosis.
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Q & A
Q. What are the common synthetic routes for [3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid?
A widely employed method involves cyclization reactions of precursor molecules under acidic conditions. For example, refluxing 2-aminobenzimidazole derivatives with sodium acetate and acetic acid can facilitate the formation of the benzimidazolone core. Subsequent alkylation or carboxylation steps introduce the carboxymethyl and acetic acid moieties. A related approach for analogous compounds uses 1,3-dipolar cycloaddition (e.g., azide-alkyne reactions) to build heterocyclic frameworks, followed by selective hydrolysis or oxidation to install carboxylic acid groups .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods, and data collected at low temperatures (e.g., 153 K) to minimize thermal motion. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is commonly used for phase determination, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding and π-π stacking interactions are analyzed using software like Mercury .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- NMR : High-resolution ¹H/¹³C NMR (400–600 MHz) identifies proton environments and confirms substituent positions. The benzimidazolone NH and carboxylic acid protons are typically deshielded (δ 10–12 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns.
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and benzimidazolone C=O (~1650 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported tautomeric forms of this compound?
Benzimidazolone derivatives exhibit keto-enol tautomerism. To resolve ambiguities:
- Variable Temperature NMR : Monitors chemical shift changes to identify tautomeric equilibria.
- X-ray Powder Diffraction (XRPD) : Compares experimental patterns with simulated data from SCXRD to detect polymorphic or tautomeric variations.
- Computational DFT Studies : Calculate relative energies of tautomers using Gaussian or ORCA software, correlating with experimental data .
Q. What computational methods predict intermolecular interactions in the solid state?
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) using CrystalExplorer.
- Docking Studies : If biologically active, molecular docking (AutoDock Vina) evaluates interactions with target proteins.
- Molecular Dynamics (MD) : Simulates crystal packing stability under varying temperatures/pressures using GROMACS .
Q. How is the compound’s stability under acidic/basic conditions assessed?
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 25–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Kinetic Modeling : Fit degradation data to zero/first-order models to derive rate constants and activation energies .
Q. What strategies optimize synthetic yield while minimizing side products?
- Design of Experiments (DoE) : Use response surface methodology (e.g., Central Composite Design) to optimize reaction time, temperature, and reagent ratios.
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time.
- Green Chemistry : Replace acetic acid with ionic liquids or microwave-assisted synthesis to enhance efficiency .
Q. How are intermolecular hydrogen-bonding networks characterized in crystallographic studies?
- Hydrogen Bond Geometry : Measure donor-acceptor distances (2.5–3.0 Å) and angles (>120°) using CCDC Mercury.
- Topology Analysis : Assign interaction types (e.g., R²₂(8) motifs) via the Cambridge Structural Database (CSD).
- Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) using CE-B3LYP model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
